molecular formula C32H36N6O4 B1683783 WH-4-023

WH-4-023

Cat. No.: B1683783
M. Wt: 568.7 g/mol
InChI Key: NBTNHSGBRGTFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WH-4-023 is a complex organic compound with significant applications in various scientific fields. It is known for its role as a potent inhibitor of certain enzymes, making it valuable in biochemical and pharmaceutical research .

Mechanism of Action

Target of Action

The primary targets of this compound, also known as WH-4-023, are Lck and Src kinases . These are protein tyrosine kinases that play crucial roles in cellular signaling, particularly in the immune system and cancer pathways .

Mode of Action

This compound acts as an inhibitor of Lck and Src kinases . It binds to these kinases, preventing them from phosphorylating their substrate proteins. This inhibition disrupts the signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of Lck and Src kinases by this compound affects several biochemical pathways. These kinases are involved in pathways related to cell growth, differentiation, and survival . By inhibiting these kinases, this compound can potentially slow down cell growth and proliferation, particularly in cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific cell type and the signaling pathways that are being affected. In general, inhibition of Lck and Src kinases can lead to disruption of cell signaling , which can result in altered cell behavior . For instance, in cancer cells, this might lead to reduced cell proliferation or induced cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WH-4-023 involves multiple steps, typically starting with the preparation of the core pyrimidine structureCommon reagents used in these reactions include palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

WH-4-023 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

WH-4-023 is widely used in scientific research due to its inhibitory properties. It is particularly valuable in:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in enzyme inhibition assays to study biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to enzyme dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenyl (2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate
  • 2,6-Dimethylphenyl (2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate

Uniqueness

WH-4-023 is unique due to its dual inhibitory action on multiple enzyme targets, which is not commonly observed in similar compounds.

Properties

IUPAC Name

(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTNHSGBRGTFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.